Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester
Overview
Description
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester is a compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is known for its unique bicyclic structure, which imparts distinct physicochemical properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method includes the use of tert-butyl 2-(3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)acetate as a starting material . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale synthesis techniques such as flow photochemical addition of propellane to diacetyl, allowing the construction of the bicyclo[1.1.1]pentane core . This method can be scaled up to produce significant quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a bioisostere for aromatic rings.
Biology: Employed in the study of biological pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic applications due to its stability and reactivity.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Similar bicyclic structure but with a carboxylic acid group instead of an ester.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.
Uniqueness
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester is unique due to its combination of a bicyclic core with a hydroxymethyl and ester functional group. This combination imparts distinct reactivity and stability, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-10(2,3)15-9(14)4-11-5-12(6-11,7-11)8-13/h13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCPGBUFZLHWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC12CC(C1)(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134679 | |
Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1113001-78-7 | |
Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1113001-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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